molecular formula C6H12O3 B6155577 2-(methoxymethyl)butanoic acid CAS No. 10500-25-1

2-(methoxymethyl)butanoic acid

Cat. No.: B6155577
CAS No.: 10500-25-1
M. Wt: 132.2
InChI Key:
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Description

2-(methoxymethyl)butanoic acid is an organic compound with the molecular formula C6H12O3 It is a branched-chain alkyl carboxylic acid, characterized by the presence of a methoxymethyl group attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound from readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methoxymethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in metabolic processes. The methoxymethyl group can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but lacking the methoxymethyl group.

    2-ethylbutanoic acid: Another branched-chain alkyl carboxylic acid with an ethyl group instead of a methoxymethyl group.

Uniqueness

2-(methoxymethyl)butanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

10500-25-1

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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